molecular formula C18H14N2O5 B2613677 Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate CAS No. 683232-45-3

Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate

Cat. No.: B2613677
CAS No.: 683232-45-3
M. Wt: 338.319
InChI Key: JBRIKXAFGTZSOR-UHFFFAOYSA-N
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Description

Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate is a complex organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3

Mechanism of Action

Target of Action

Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate is a synthetic compound that has been found to bind with high affinity to multiple receptors . The primary targets of this compound are yet to be fully identified due to the complexity of its structure and the broad spectrum of its biological activities .

Mode of Action

The interaction of this compound with its targets results in a variety of biological responses. The compound’s mode of action is believed to be related to its ability to bind to these targets and induce changes in their function . .

Biochemical Pathways

This compound is known to affect several biochemical pathways. Its broad-spectrum biological activities suggest that it may interact with multiple pathways, leading to diverse downstream effects

Pharmacokinetics

These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, reflecting its broad-spectrum biological activities . These effects are likely to be the result of the compound’s interactions with its various targets and its impact on multiple biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological conditions under which the compound is administered, as well as the presence of other compounds that may interact with this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the reaction between phthalic anhydride, naphtho[2,3-c]furan-1,3-dione, methyl benzoate, and benzoic acid under a nitrogen atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its isoindoline nucleus and specific substitution pattern make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 4-[(2-methyl-1,3-dioxoisoindol-4-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-20-16(22)12-4-3-5-13(14(12)17(20)23)19-15(21)10-6-8-11(9-7-10)18(24)25-2/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRIKXAFGTZSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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